

TMX-4153 and its Analogs: A Comparative Analysis of Selective PIP4K2C Degraders

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the selective PIP4K2C PROTAC degrader, **TMX-4153**, and its known analogs. The data presented is based on available experimental findings to assist researchers in evaluating the performance and characteristics of these compounds.

Introduction to TMX-4153

TMX-4153 is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1] As a bifunctional molecule, **TMX-4153** binds to both PIP4K2C and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase complex.[2][3] This proximity-induced ternary complex formation leads to the ubiquitination of PIP4K2C, marking it for degradation by the proteasome. This targeted degradation strategy offers a powerful tool to study the biological functions of PIP4K2C, which has been implicated in immune modulation.[1]

Comparative Performance Data

The following tables summarize the in vitro degradation performance of **TMX-4153** and its analogs in various cell lines.

Table 1: Comparative Degradation of TMX-4153 and Analogs in MOLT4 Cells



Compound	DC50 (nM)	Dmax (%)	Linker Type	E3 Ligase Ligand	Notes
TMX-4153	24	91	Alkyl Spiro	VHL	High potency and efficacy.
TMX-4152	107	70	Alkyl Spiro	VHL	Lower potency and efficacy compared to TMX-4153.
QXG-4004	105	Not Reported	PEG	VHL	Less potent than TMX- 4153 despite comparable binding to PIP4K2C.[2]
TMX-4153- neg	Inactive	Not Applicable	Alkyl Spiro	Inactive VHL	Negative control; fails to degrade PIP4K2C, confirming VHL- dependent mechanism. [2]
LRK-4189	< 500	Not Reported	Not Specified	Not Specified	Orally active and selective PIP4K2C degrader.[4]

Table 2: Degradation of TMX-4153 in HAP1 Cells

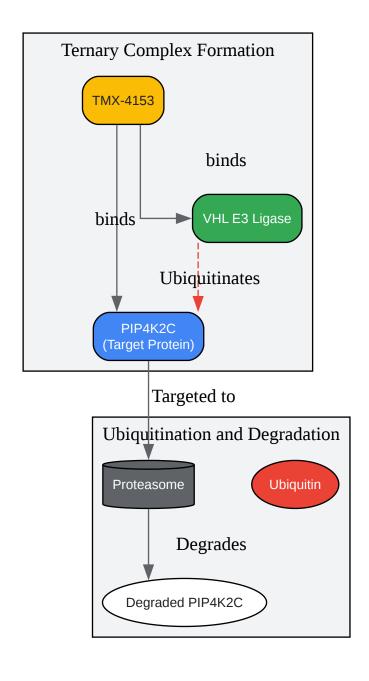
Compound	DC50 (nM)	Dmax (%)
TMX-4153	361	59



Note: DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximal level of degradation observed.

Signaling Pathway and Experimental Workflow Mechanism of Action: VHL-Mediated Degradation

The following diagram illustrates the mechanism of action for **TMX-4153**, a PROTAC that recruits the VHL E3 ligase to induce the degradation of the target protein, PIP4K2C.



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Caption: VHL-mediated degradation of PIP4K2C by TMX-4153.

Experimental Workflow: Immunoblotting for Protein Degradation

The following diagram outlines a typical workflow for assessing protein degradation using immunoblotting.



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Caption: Workflow for assessing protein degradation via immunoblotting.

Experimental ProtocolsCell Culture and Treatment

MOLT4 and HAP1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For degradation experiments, cells are seeded and treated with varying concentrations of **TMX-4153** or its analogs for specified time periods (e.g., 6 hours). A vehicle control (e.g., DMSO) is run in parallel.

Immunoblotting

- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.



- Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for PIP4K2C overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the data.

Quantitative Proteomics (Global Proteome Analysis)

- Sample Preparation: Cells are treated with the compound of interest or vehicle control. Cell pellets are lysed, and proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
- TMT Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for multiplexed analysis.
- LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
- Data Analysis: The resulting spectra are used to identify and quantify proteins. The relative abundance of proteins across different treatment conditions is determined to identify proteins that are significantly downregulated upon treatment with the degrader.

Conclusion

TMX-4153 emerges as a potent and selective degrader of PIP4K2C, demonstrating superior performance compared to its initial analogs, TMX-4152 and QXG-4004, in MOLT4 cells. The inactive analog, **TMX-4153**-neg, confirms the VHL-dependent mechanism of action. The cell-type-dependent degradation profile observed with **TMX-4153** highlights the importance of evaluating degrader efficacy in multiple relevant cellular contexts. This comparative guide provides a foundational dataset for researchers investigating the therapeutic potential and biological roles of PIP4K2C.



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